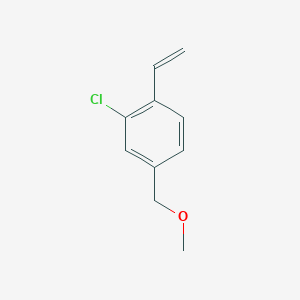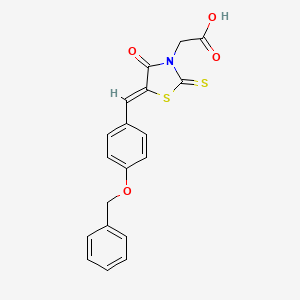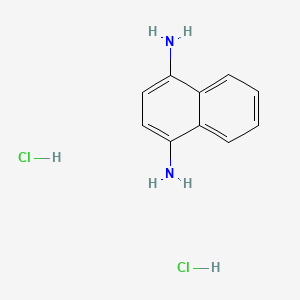
金刚烷-1,3,5,7-四醇
描述
Adamantane-1,3,5,7-tetrol is a derivative of adamantane . It is an impurity of Vildagliptin, an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs .
Synthesis Analysis
Several new nitro-substituted adamantane compounds based on adamantane-1,3,5,7-tetrol were synthesized . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
Adamantane-1,3,5,7-tetrol contains total 32 bond(s); 16 non-H bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), 4 hydroxyl group(s), and 4 tertiary alcohol(s) .
Chemical Reactions Analysis
The activation of the four tertiary carbon atoms succeeds via an initial bromination to yield 1,3,5,7-tetrabromoadamantane (1) as a colorless crystalline solid in the presence of aluminum bromide .
科学研究应用
合成和性质
金刚烷-1,3,5,7-四醇是合成各种具有不同应用的衍生物的基础化合物。例如,已经探索了它向硝基取代化合物的转化,这些衍生物显示出作为高能密集氧化剂 (HEDO) 用于高能材料的潜力 (Klapötke、Krumm 和 Widera,2018 年)。
多价支架
金刚烷-1,3,5,7-四醇在创建多价支架中至关重要,尤其是在生物化学和分子工程领域。这些支架可用于研究配体-受体相互作用,这是药物发现和开发中的一个关键方面 (Maison、Frangioni 和 Pannier,2004 年)。
原子力显微镜 (AFM) 应用
该化合物用于合成设计用于 AFM 应用的纳米级金刚烷。这些分子由于其四面体形状和含硫部分,非常适合与镀金 AFM 探针结合,从而提高了 AFM 测量的精度和可靠性 (Li 等人,2003 年)。
多孔材料和催化
金刚烷-1,3,5,7-四醇的功能化衍生物已用于制造多孔材料和纳米材料,包括用于多相催化的材料。这些材料在气体分离、能量转换和其他应用中表现出独特的性能 (Nasrallah 和 Hierso,2019 年)。
未来方向
作用机制
Target of Action
Adamantane-1,3,5,7-tetrol is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their potential applications in various fields, including the development of new explosives and drug delivery systems .
Mode of Action
It’s known that several new nitro substituted adamantane compounds based on adamantane-1,3,5,7-tetrol have been synthesized . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Biochemical Pathways
It’s worth noting that adamantane derivatives, especially polynitroadamantanes, are recognized as promising explosives and propellants with a high degree of thermal stability .
Pharmacokinetics
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems , suggesting that it may have favorable ADME properties.
Result of Action
The synthesis of several new nitro substituted adamantane compounds based on adamantane-1,3,5,7-tetrol has been reported . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Action Environment
In addition to the high energy content and crystal density, they should exhibit good stability, environmental compatibility, and low sensitivity to external stimuli .
生化分析
Biochemical Properties
Adamantane-1,3,5,7-tetrol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxyl groups in adamantane-1,3,5,7-tetrol can form hydrogen bonds with the active sites of these enzymes, facilitating electron transfer processes. Additionally, adamantane-1,3,5,7-tetrol can interact with transport proteins, aiding in its cellular uptake and distribution .
Cellular Effects
Adamantane-1,3,5,7-tetrol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By interacting with these kinases, adamantane-1,3,5,7-tetrol can alter phosphorylation states of key signaling molecules, thereby influencing downstream signaling pathways. Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of adamantane-1,3,5,7-tetrol involves its binding interactions with various biomolecules. The hydroxyl groups in adamantane-1,3,5,7-tetrol can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, adamantane-1,3,5,7-tetrol can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adamantane-1,3,5,7-tetrol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that adamantane-1,3,5,7-tetrol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of adamantane-1,3,5,7-tetrol vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and improve overall cellular function. At high doses, adamantane-1,3,5,7-tetrol can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
Adamantane-1,3,5,7-tetrol is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as dehydrogenases and oxidases, which facilitate its conversion to other metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, adamantane-1,3,5,7-tetrol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s hydrophilic nature allows it to be efficiently transported across cell membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
Adamantane-1,3,5,7-tetrol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. These targeting signals ensure that adamantane-1,3,5,7-tetrol exerts its effects in the appropriate cellular compartments .
属性
IUPAC Name |
adamantane-1,3,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h11-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNSSYGNSROKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306925 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16104-28-2 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
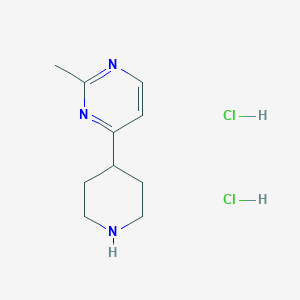
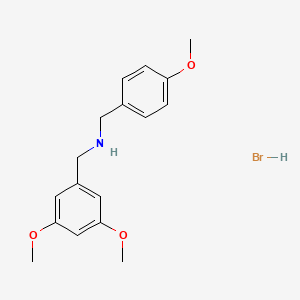
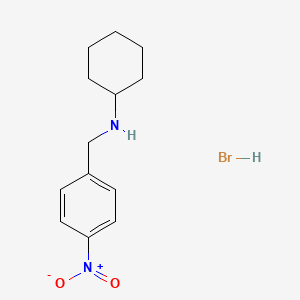
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
amine hydrobromide](/img/structure/B3107488.png)
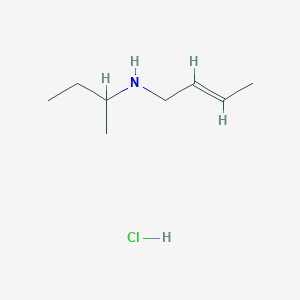
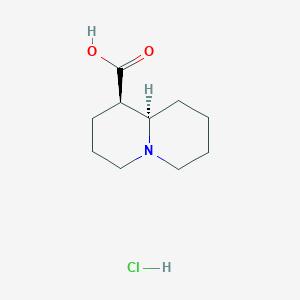
![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)
